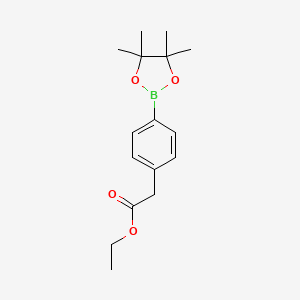

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Description

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS RN: 859169-20-3) is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its structure features a phenylacetic acid ethyl ester backbone with a pinacol boronate group at the para-position of the aromatic ring. This compound is critical for introducing arylboronate functionalities into target molecules, enabling applications in pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-6-19-14(18)11-12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRBNRDIESZHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674155 | |

| Record name | Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859169-20-3 | |

| Record name | Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Ethoxycarbonyl)methyl]phenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as those containing a tetramethyl-1,3,2-dioxaborolane group, are often used in organic synthesis, particularly in the formation of carbon-boron bonds.

Mode of Action

The mode of action of this compound is likely related to its ability to form carbon-boron bonds. The tetramethyl-1,3,2-dioxaborolane group can undergo borylation, a process where a boron atom is added to an organic molecule. This can result in changes to the molecule’s structure and properties.

Biochemical Pathways

The formation of carbon-boron bonds can have significant effects on a molecule’s reactivity and can enable further chemical transformations.

Pharmacokinetics

Factors such as the compound’s molecular weight (29017) and physical state (liquid at 20°C) can influence its bioavailability.

Result of Action

The ability to form carbon-boron bonds can lead to significant changes in a molecule’s structure and properties, potentially influencing its biological activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at room temperature, in a cool and dark place. These conditions can help maintain the compound’s stability and efficacy.

Analyse Biochimique

Biochemical Properties

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate plays a crucial role in various biochemical reactions. It interacts with enzymes such as lipoxygenases and proteins like 5-lipoxygenase-activating protein (FLAP). These interactions are essential for the regulation of inflammatory responses and other cellular processes. The compound’s boronic ester group allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating its role in biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in the inflammatory response, thereby affecting the expression of genes related to inflammation. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit or activate enzymes, depending on the specific context. For example, the compound can inhibit lipoxygenases by binding to their active sites, thereby preventing the formation of pro-inflammatory mediators. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that its effects on cellular function can persist for extended periods, although the specific outcomes may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lipoxygenases and other metabolic enzymes, influencing the levels of various metabolites. The compound’s boronic ester group allows it to participate in reactions that modify metabolic flux, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. It can be directed to particular organelles or compartments through targeting signals or post-translational modifications. These localization patterns enable the compound to interact with specific biomolecules and participate in localized biochemical reactions.

Activité Biologique

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is a compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure incorporates a boron-containing moiety which imparts distinct biological activities and applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula: C₁₁H₁₅B₁O₄

- CAS Number: 859169-20-3

- Molecular Weight: 240.10 g/mol

Applications in Research

1. Organic Synthesis:

this compound is utilized as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for developing new pharmaceuticals and advanced materials .

2. Medicinal Chemistry:

The compound is employed in drug design to create new compounds with improved bioactivity and reduced toxicity. This is critical for developing safer medications that can effectively target diseases without causing significant side effects .

3. Material Science:

In material science, it is used in formulating advanced materials such as polymers and coatings that require specific chemical properties for enhanced durability and performance .

4. Fluorescent Probes:

The compound can also be utilized in developing fluorescent probes for biological imaging. This application aids researchers in visualizing cellular processes with high specificity and sensitivity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing boronic acid moieties. For instance, the introduction of a boronic acid group significantly enhances the antimicrobial activity against various bacterial strains such as Escherichia coli .

| Compound | Minimal Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Diethyl benzylphosphonate | Low MIC | Antimicrobial |

| This compound | Comparable MIC to diethyl benzylphosphonate | Antimicrobial |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that while the compound exhibits some cytotoxic effects on certain cell lines, its selective activity allows for potential therapeutic applications without extensive toxicity .

Case Studies

Case Study 1: Drug Development

In a recent study focusing on drug development using similar boronic acid derivatives, researchers found that compounds with specific substituents on the phenyl ring exhibited enhanced bioactivity against targeted enzymes involved in disease pathways. The incorporation of this compound demonstrated improved selectivity and efficacy compared to traditional compounds .

Case Study 2: Environmental Impact

Research into the environmental impact of synthetic compounds has shown that using this compound can lead to greener synthesis pathways due to its ability to function under mild conditions without harsh reagents .

Applications De Recherche Scientifique

Organic Synthesis

Versatile Building Block

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for functionalization that can lead to a variety of derivatives useful in the pharmaceutical and agrochemical sectors. The compound's boron-containing group enhances its reactivity in cross-coupling reactions like Suzuki-Miyaura coupling, which is pivotal in forming carbon-carbon bonds.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is employed to design novel pharmaceuticals. Its ability to form stable complexes with biological targets makes it valuable for developing drugs with improved bioactivity and reduced toxicity. Research indicates that derivatives of this compound can exhibit enhanced pharmacological profiles compared to traditional compounds.

Case Study: Anticancer Agents

Recent studies have highlighted the use of this compound in synthesizing anticancer agents. For instance, modifications of the dioxaborolane moiety have shown promising results in inhibiting tumor growth in preclinical models.

Materials Science

Advanced Materials Formulation

The compound is utilized in creating advanced materials such as polymers and coatings that require specific chemical properties for enhanced durability and performance. Its unique structural characteristics contribute to the development of materials with tailored mechanical and thermal properties.

Application Example: Coatings

this compound has been incorporated into polymer matrices to improve adhesion and resistance to environmental degradation. This application is particularly relevant in industries where longevity and durability are critical.

Fluorescent Probes

Biological Imaging

This compound can be utilized to develop fluorescent probes for biological imaging. Its boron moiety facilitates the design of probes that can selectively bind to specific biomolecules or cellular structures. This capability aids researchers in visualizing cellular processes with high specificity and sensitivity.

Research Insights

Studies have demonstrated that modifications to the ethyl acetate group can enhance the fluorescence properties of the compound, making it suitable for various imaging applications in live-cell studies.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Organic Synthesis | Building Block | Key intermediate for complex organic molecules; enhances cross-coupling reactions. |

| Medicinal Chemistry | Drug Development | Used in designing drugs with improved bioactivity; potential anticancer applications. |

| Materials Science | Advanced Materials | Formulation of durable polymers and coatings; improves mechanical properties. |

| Fluorescent Probes | Biological Imaging | Development of selective probes for high specificity cellular imaging. |

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : C₁₆H₂₃BO₄

- Molecular Weight : 290.17 g/mol

- Storage : Stable under inert atmospheres at 2–8°C .

- Hazard Profile : Classified with warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Comparison with Similar Compounds

The compound belongs to a broader class of arylboronate esters with structural variations influencing reactivity, stability, and applications. Below is a detailed comparison with analogs:

Structural Analogues and Their Properties

Material Science

Its cyclohexenyl analog (CAS 1166829-70-4) has been employed in synthesizing conjugated polymers for organic electronics, leveraging its aliphatic boronate stability .

Méthodes De Préparation

Reaction Conditions

- Starting Materials: Aryl bromide or iodide derivatives of ethyl phenylacetate.

- Borylating Agent: Bis(pinacolato)diboron (B2pin2).

- Catalyst: Palladium complexes such as Pd(OAc)2 or PdCl2(dppf).

- Ligands: Phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or triphenylphosphine.

- Base: Potassium carbonate (K2CO3) or potassium acetate (KOAc).

- Solvent: Polar aprotic solvents such as dioxane or toluene.

- Temperature: Typically 80–160 °C.

- Time: 12–24 hours depending on substrate and scale.

Mechanism Summary

The palladium catalyst facilitates oxidative addition of the aryl halide, transmetalation with B2pin2 to form the aryl-palladium-boron intermediate, followed by reductive elimination to yield the aryl boronate ester. The base assists in activating the diboron reagent and stabilizing intermediates.

Representative Example

Ethyl 2-(4-bromophenyl)acetate reacts with bis(pinacolato)diboron under Pd(OAc)2/dppb catalysis in dioxane at 160 °C for 15 hours, producing Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate in moderate to high yield.

Decarbonylative Borylation of Aryl Anhydrides

An alternative method involves the palladium-catalyzed decarbonylative borylation of aryl anhydrides, which serves as bench-stable electrophiles.

Reaction Conditions

- Starting Materials: Aryl anhydrides.

- Catalyst System: Pd(OAc)2 with dppb ligand.

- Borylating Agent: B2pin2.

- Solvent: Dioxane.

- Temperature: 160 °C.

- Duration: 15 hours.

- Base: Base-free conditions are possible.

Advantages

- Broad substrate scope including electron-rich and electron-poor aryl groups.

- Tolerance of sensitive functional groups such as esters and ketones.

- Avoids the use of aryl halides, which can be less stable or more toxic.

Research Findings

This method has been demonstrated to produce arylboronate esters efficiently, including derivatives structurally similar to this compound, with good yields and functional group compatibility.

Industrial Scale Synthesis

Industrial production leverages the palladium-catalyzed borylation of halogenated phenylacetates, optimized for scale-up:

- Use of continuous flow reactors to enhance heat and mass transfer.

- Automated control of reaction parameters for consistent product quality.

- Purification by crystallization or chromatography to achieve high purity.

- Optimization of catalyst loading and ligand choice to reduce costs.

These approaches ensure reproducibility, scalability, and environmental compliance.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Catalyst System | Conditions | Advantages | Yield Range (%) |

|---|---|---|---|---|---|

| Pd-catalyzed borylation of aryl halides | Ethyl 2-(4-bromophenyl)acetate | Pd(OAc)2/dppb or PdCl2(dppf) | 80–160 °C, 12–24 h, base present | Well-established, high selectivity | 60–90 |

| Decarbonylative borylation of aryl anhydrides | Aryl anhydrides | Pd(OAc)2/dppb | 160 °C, 15 h, base-free | Broad scope, base-free, functional group tolerance | 40–80 |

| Industrial continuous flow borylation | Halogenated phenylacetates | Pd catalysts with phosphine ligands | Controlled temp, flow reactors | Scalable, reproducible, cost-effective | >80 (optimized) |

Summary of Key Research Findings

- The palladium-catalyzed borylation of aryl halides remains the most commonly used and reliable method for synthesizing this compound due to its high yields and functional group tolerance.

- Decarbonylative borylation of aryl anhydrides offers a complementary approach, especially useful when halides are unavailable or undesirable.

- Industrial synthesis focuses on optimizing these reactions for large-scale production, employing continuous flow technology and precise reaction control to maximize yield and purity.

- Ligand and base selection critically influence reaction efficiency and product stability.

- The compound’s stability as a pinacol boronate ester facilitates its use in downstream Suzuki-Miyaura cross-coupling reactions and other synthetic applications.

Q & A

Basic: What is the standard synthetic methodology for Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or esterification reactions. A common approach involves reacting 4-bromophenylacetic acid derivatives with pinacol boronic esters under palladium catalysis. For example, intermediate 3 (a boronic ester precursor) reacts with methyl 2-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate in anhydrous THF with cesium carbonate as a base, yielding the target compound after refluxing and purification . Yields vary between 43% and 56%, depending on reaction conditions such as temperature, solvent, and catalyst loading .

Basic: Which characterization techniques are critical for verifying the structure and purity of this compound?

Key techniques include:

- 1H-NMR : To confirm the presence of characteristic signals, such as the ethyl ester quartet (δ 1.28–4.26 ppm) and aromatic protons (δ 6.88–7.77 ppm) .

- GC-MS : For molecular weight verification (e.g., m/z 306 [M+]) and purity assessment .

- Purity Analysis : GC or HPLC methods are used to ensure >98% purity, with storage recommendations at <15°C to prevent decomposition .

Advanced: How can researchers optimize reaction conditions to improve purity and yield?

Contradictory yields (e.g., 43% vs. 56%) arise from variations in base selection, solvent systems, and temperature. For instance:

- Base Choice : Cesium carbonate in THF improves esterification efficiency compared to sodium carbonate in DMF .

- Temperature Control : Refluxing at 80°C in THF enhances boronate coupling, while higher temperatures may degrade the boronic ester .

- Purification : Acidic workup (e.g., 1 N HCl) followed by ether extraction removes unreacted starting materials and byproducts .

Advanced: How should researchers resolve discrepancies in reported yields across synthesis protocols?

Discrepancies often stem from:

- Catalyst Activity : Palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) influence coupling efficiency .

- Substrate Reactivity : Electron-withdrawing groups (e.g., chloro substituents) on phenyl rings may slow boronate formation, reducing yields .

- Reaction Time : Extended reflux durations (e.g., 24 hours vs. 6 hours) may improve conversion but risk side reactions .

Basic: What safety protocols are essential for handling and storing this compound?

- Storage : Keep at <15°C in a cool, dark place to prevent boronic ester hydrolysis .

- Handling : Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact, as boronic esters can release boric acid upon decomposition .

Advanced: How is this compound applied in medicinal chemistry or drug discovery?

It serves as a key intermediate in synthesizing FABP4/5 inhibitors, such as quinoline derivatives. The boronic ester moiety enables late-stage functionalization via Suzuki coupling to attach pharmacophores (e.g., chlorophenyl groups) . Its ethyl ester group enhances solubility for in vitro assays .

Advanced: What role does this compound play in cross-coupling reactions for complex molecule synthesis?

The pinacol boronic ester facilitates Suzuki-Miyaura couplings with aryl halides, enabling C-C bond formation. For example, it reacts with 4-bromo-2-ethylphenol in DMF/water at 80°C to generate biaryl intermediates for drug candidates . The steric protection from tetramethyl groups enhances boronate stability during coupling .

Advanced: How can researchers troubleshoot low yields in boronate ester formation?

- Moisture Control : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent boronic ester hydrolysis .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) to identify optimal activity .

- Acid Workup : Adjust pH with citric acid to precipitate Pd residues, improving post-reaction purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.